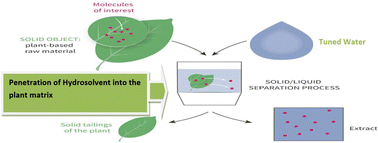Tuning water chemistry for the recovery of greener products: pragmatic and sustainable approaches
RSC Advances Pub Date: 2023-02-28 DOI: 10.1039/D2RA06596G
Abstract
The environmental impact and denaturing propensity of organic solvents in the extraction of plant bioactives pose great challenges in extraction systems. As a result, proactive consideration of procedures and evidence for tuning water properties for better recovery and positive influence on the green synthesis of products become pivotal. The conventional maceration approach takes a longer duration (1–72 h) for product recovery while percolation, distillation, and Soxhlet extractions take about 1 to 6 h. An intensified modern hydro-extraction process was identified for tuning water properties with an appreciable yield similar to organic solvents within 10–15 min. The percentage yield of tuned hydro-solvents achieved close to 90% recovery of active metabolites. The additional advantage of using tuned water over organic solvents is in the preservation of the bio-activities and forestalling the possibility of contamination of the bio-matrices during extractions with an organic solvent. This advantage is based on the fast extraction rate and selectivity of the tuned solvent when compared to the traditional approach. This review uniquely approaches the study of biometabolite recovery through insights from the chemistry of water under different extraction techniques for the very first time. Current challenges and prospects from the study are further presented.


Recommended Literature
- [1] A new method for the estimation of micro quantities of cyanide and thiocyanate
- [2] Untargeted metabolomic analysis using LC-TOF/MS and LC-MS/MS for revealing metabolic alterations linked to alcohol-induced hepatic steatosis in rat serum and plasma†
- [3] Strongly luminescent metal–organic compounds: spectroscopic properties and crystal structure of substituted 1,8-naphthyridine and its zinc(II) complex
- [4] Novel N-acyloxytrialkylammonium salts as initiators for free radical polymerization of methacrylates†
- [5] Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products†
- [6] SERS substrate fabrication for biochemical sensing: towards point-of-care diagnostics
- [7] Wave function analyses of scandium-doped aluminium clusters, AlnSc (n = 1–24), and their CO2 fixation abilities†
- [8] Understanding charge transport in wavy 2D covalent organic frameworks†
- [9] Contents and Highlights in Chemical Science
- [10] Triplet fusion upconversion using sterically protected 9,10-diphenylanthracene as the emitter†










